Cyclo[(6-bromotryptophan)arginine]
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Overview
Description
Cyclo[(6-bromotryptophan)arginine] is a brominated cyclic dipeptide isolated from the marine sponge Geodia barretti. This compound has garnered significant interest due to its potent antifouling properties, which are effective in preventing the settlement of marine organisms on submerged surfaces .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[(6-bromotryptophan)arginine] involves the cyclization of 6-bromotryptophan and arginine. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production of cyclo[(6-bromotryptophan)arginine] may involve the use of solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of cyclic peptides by anchoring the starting amino acid to a solid resin and sequentially adding protected amino acids .
Chemical Reactions Analysis
Types of Reactions
Cyclo[(6-bromotryptophan)arginine] undergoes various chemical reactions, including:
Oxidation: The bromine atom in the compound can be oxidized to form bromine oxide derivatives.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a de-brominated product.
Substitution: The bromine atom can be substituted with other functional groups, such as fluorine or iodine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Halogen exchange reactions can be carried out using reagents like silver fluoride (AgF) or sodium iodide (NaI).
Major Products Formed
Oxidation: Bromine oxide derivatives.
Reduction: De-brominated cyclo[(tryptophan)arginine].
Substitution: Fluorinated or iodinated analogs of the original compound.
Scientific Research Applications
Cyclo[(6-bromotryptophan)arginine] has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide cyclization and bromination reactions.
Biology: Investigated for its role in marine chemical ecology, particularly in the chemical defense mechanisms of marine sponges.
Medicine: Explored for its potential antifouling properties, which could be applied in the development of non-toxic antifouling coatings for medical devices.
Mechanism of Action
The antifouling activity of cyclo[(6-bromotryptophan)arginine] is attributed to its ability to inhibit the settlement of marine organisms. The compound interacts with the surface proteins of cyprid larvae, preventing their attachment to surfaces. This interaction is believed to involve the disruption of signal transduction pathways essential for larval settlement .
Comparison with Similar Compounds
Similar Compounds
Barettin (cyclo[(6-bromo-8-entryptophan)arginine]): Another brominated cyclic dipeptide isolated from Geodia barretti with similar antifouling properties.
8,9-Dihydrobarettin (cyclo[(6-bromotryptophan)arginine]): A hydrogenated analog of barettin with comparable antifouling activity.
Uniqueness
Cyclo[(6-bromotryptophan)arginine] is unique due to its specific bromination pattern and its potent, non-toxic antifouling activity. Unlike traditional antifouling agents, which can be harmful to marine life, this compound offers a more environmentally friendly alternative .
Properties
Molecular Formula |
C17H21BrN6O2 |
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Molecular Weight |
421.3 g/mol |
IUPAC Name |
2-[3-[(2S,5S)-5-[(6-bromo-1H-indol-3-yl)methyl]-3,6-dioxopiperazin-2-yl]propyl]guanidine |
InChI |
InChI=1S/C17H21BrN6O2/c18-10-3-4-11-9(8-22-13(11)7-10)6-14-16(26)23-12(15(25)24-14)2-1-5-21-17(19)20/h3-4,7-8,12,14,22H,1-2,5-6H2,(H,23,26)(H,24,25)(H4,19,20,21)/t12-,14-/m0/s1 |
InChI Key |
HVWYYWIRLPBRTO-JSGCOSHPSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@H]3C(=O)N[C@H](C(=O)N3)CCCN=C(N)N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC3C(=O)NC(C(=O)N3)CCCN=C(N)N |
Origin of Product |
United States |
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